Ethyl 4-(oxiran-2-ylmethoxy)benzoate
Overview
Description
Ethyl 4-(oxiran-2-ylmethoxy)benzoate is an organic compound with the molecular formula C12H12O4 It is characterized by the presence of an oxirane (epoxide) ring attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(oxiran-2-ylmethoxy)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with epichlorohydrin in the presence of a base, followed by esterification with ethanol. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Temperature: Room temperature to moderate heating (25-60°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(oxiran-2-ylmethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to ring-opening and formation of different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.
Major Products
Oxidation: Formation of diols or hydroxybenzoates.
Reduction: Ethyl 4-(hydroxymethoxy)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(oxiran-2-ylmethoxy)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and materials with specific properties, such as adhesives and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(oxiran-2-ylmethoxy)benzoate involves interactions with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential bioactivity and applications in drug development.
Comparison with Similar Compounds
Ethyl 4-(oxiran-2-ylmethoxy)benzoate can be compared with other similar compounds, such as:
4-(oxiran-2-ylmethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
4-acetoxybenzoic acid: Contains an acetoxy group instead of an epoxide.
Ethyl 4-hydroxybenzoate: Lacks the epoxide ring, making it less reactive.
Properties
IUPAC Name |
ethyl 4-(oxiran-2-ylmethoxy)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-14-12(13)9-3-5-10(6-4-9)15-7-11-8-16-11/h3-6,11H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJVTVXYPNNCLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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